5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide
Overview
Description
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The presence of the 4-chlorophenyl and sulfinyl groups contributes to its unique chemical properties and potential biological activities.
Mechanism of Action
Target of Action
The primary targets of the compound “5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide” are currently unknown
Mode of Action
Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps starting from 4-chlorobenzoic acid. The process includes esterification with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring. The intermediate compound, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone.
Reduction: The compound can be reduced to modify the sulfinyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group yields a sulfone, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups.
Scientific Research Applications
5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antiviral and antibacterial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anticonvulsant activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-[(4-chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide exhibits unique properties due to the presence of the sulfinyl group. This group can undergo specific chemical reactions, providing versatility in synthetic applications. Additionally, the compound’s biological activities may differ, offering distinct advantages in medicinal chemistry and agrochemical development .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfinyl-N-ethylthiadiazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2S2/c1-2-13-10(16)9-11(18-15-14-9)19(17)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAJDEFCXIEJBV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(SN=N1)S(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160684 | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306977-05-9 | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306977-05-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-[(4-Chlorophenyl)sulfinyl]-N-ethyl-1,2,3-thiadiazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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